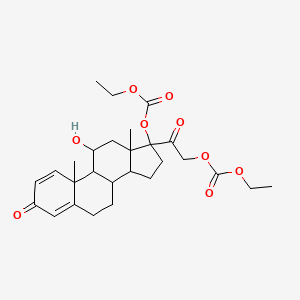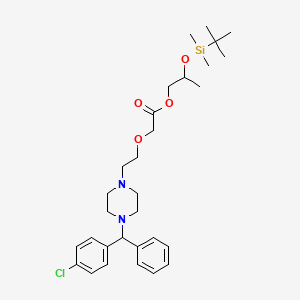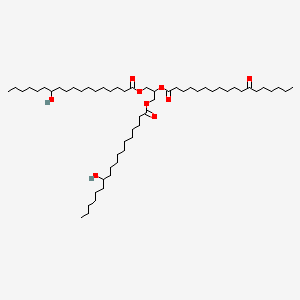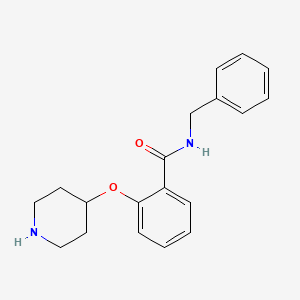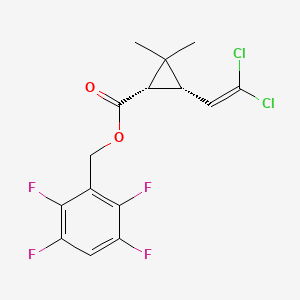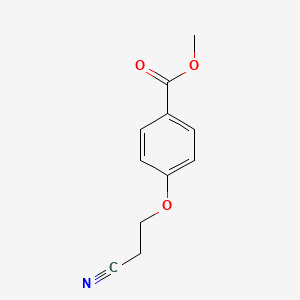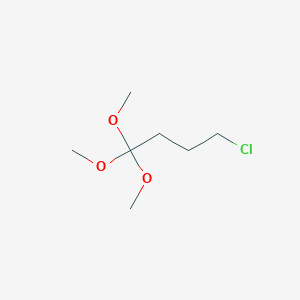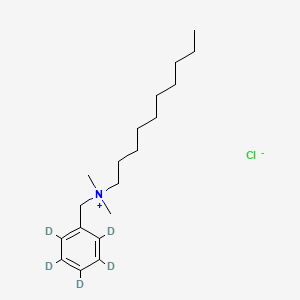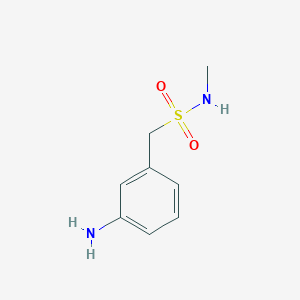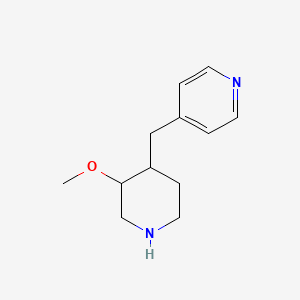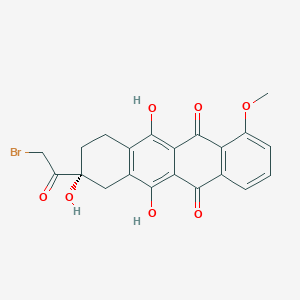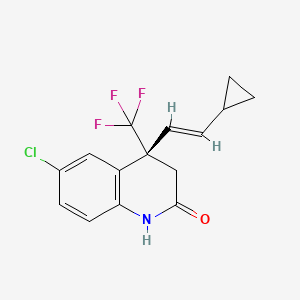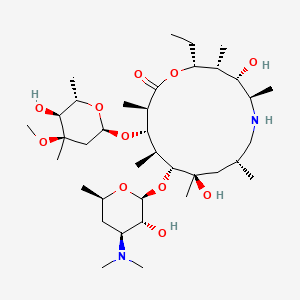
N-Desmethyl Azithromycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Azithromycin B is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of a methyl group from the nitrogen atom in the azithromycin molecule. It retains the broad-spectrum antibacterial properties of azithromycin and is primarily used in research settings to study the pharmacokinetics and metabolism of azithromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Azithromycin B typically involves the demethylation of azithromycin. One common method includes dissolving azithromycin in acetone, followed by the addition of activated carbon and formaldehyde. The mixture is then refluxed, and formic acid is added to facilitate the demethylation process. Sodium hydroxide is subsequently added to induce precipitation, and the product is isolated .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Azithromycin B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
N-Desmethyl Azithromycin B has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of azithromycin.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of azithromycin.
Medicine: Utilized in preclinical studies to understand the metabolic pathways and potential side effects of azithromycin.
Industry: Applied in the development of new macrolide antibiotics with improved efficacy and reduced resistance
Mechanism of Action
N-Desmethyl Azithromycin B exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also interferes with the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .
Comparison with Similar Compounds
Azithromycin: The parent compound with a methyl group on the nitrogen atom.
Erythromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with a similar mechanism of action but different metabolic pathways.
Uniqueness: N-Desmethyl Azithromycin B is unique due to its demethylated structure, which allows for distinct metabolic and pharmacokinetic properties. This makes it a valuable tool in research for understanding the metabolism and action of macrolide antibiotics .
Properties
Molecular Formula |
C37H70N2O11 |
|---|---|
Molecular Weight |
719.0 g/mol |
IUPAC Name |
(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O11/c1-14-27-21(4)29(40)24(7)38-18-19(2)16-36(9,44)33(50-35-30(41)26(39(11)12)15-20(3)46-35)22(5)31(23(6)34(43)48-27)49-28-17-37(10,45-13)32(42)25(8)47-28/h19-33,35,38,40-42,44H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 |
InChI Key |
VUPHMOHDOYHVSB-VZIFPMBTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
